molecular formula C14H10FIO B1345429 3'-Fluoro-3-iodo-4'-methylbenzophenone CAS No. 951886-30-9

3'-Fluoro-3-iodo-4'-methylbenzophenone

Cat. No. B1345429
M. Wt: 340.13 g/mol
InChI Key: CZNVKAJXBDINHX-UHFFFAOYSA-N
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Description

3’-Fluoro-3-iodo-4’-methylbenzophenone is a chemical compound that belongs to the family of aromatic ketones. It has a molecular weight of 340.14 . The IUPAC name for this compound is (3-fluoro-4-methylphenyl)(3-iodophenyl)methanone .


Molecular Structure Analysis

The molecular formula of 3’-Fluoro-3-iodo-4’-methylbenzophenone is C14H10FIO . The InChI code for this compound is 1S/C14H10FIO/c1-9-5-6-11(8-13(9)15)14(17)10-3-2-4-12(16)7-10/h2-8H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-Fluoro-3-iodo-4’-methylbenzophenone include a molecular weight of 340.14 and a predicted boiling point of 411.0±40.0 °C . The compound also has a predicted density of 1.618±0.06 g/cm3 .

Scientific Research Applications

Applications in Sensing and Imaging

Fluorescent Sensing and Bio-imaging
3'-Fluoro-3-iodo-4'-methylbenzophenone derivatives have been utilized in the development of sensitive, selective fluorescent sensors. For instance, a fluorogenic chemosensor was synthesized for the selective detection of Al3+ ions in living cells, showing potential in bio-imaging applications (Ye et al., 2014).

Applications in Material Science

High-Performance Polymers
The molecule has been involved in the synthesis of high-performance polymers like poly(phthalazinone ether)s, which are notable for their excellent solubility and thermal properties, suggesting applications in engineering plastics and membrane materials (Xiao et al., 2003).

Applications in Organic Synthesis

Novel Organic Compound Synthesis
Studies have explored the formation of iodobenzene derivatives from related compounds through iodine-induced intramolecular cyclization, reflecting the molecule's role in synthesizing novel organic compounds (Matsumoto et al., 2008).

Polyvalent Iodine Chemistry
The molecule is associated with the field of polyvalent iodine chemistry, which has seen extensive research due to the useful oxidizing properties and environmentally benign nature of polyvalent organic iodine reagents. These compounds are used in various selective oxidative transformations of complex organic molecules (Zhdankin & Stang, 2008).

properties

IUPAC Name

(3-fluoro-4-methylphenyl)-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FIO/c1-9-5-6-11(8-13(9)15)14(17)10-3-2-4-12(16)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNVKAJXBDINHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201239775
Record name (3-Fluoro-4-methylphenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Fluoro-3-iodo-4'-methylbenzophenone

CAS RN

951886-30-9
Record name (3-Fluoro-4-methylphenyl)(3-iodophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Fluoro-4-methylphenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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